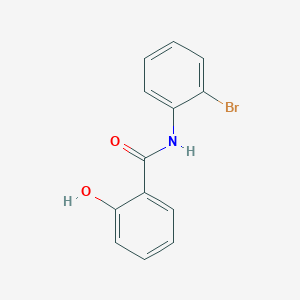

N-(2-Bromo-phenyl)-2-hydroxy-benzamide

概要

説明

“N-(2-Bromo-phenyl)-2-hydroxy-benzamide” is a complex organic compound. It consists of a benzamide group where the amide nitrogen is bonded to a 2-bromo-phenyl group, and the carbonyl carbon is bonded to a hydroxyl group . This compound could potentially be used in various chemical reactions and syntheses .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzamide core with a hydroxyl group at the 2-position and a 2-bromophenyl group attached to the nitrogen of the amide group . The presence of the bromine atom and the hydroxyl group could potentially make this compound useful in various chemical reactions .Chemical Reactions Analysis

This compound could potentially participate in various chemical reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction . Additionally, the compound could potentially undergo reactions at the amide group or the hydroxyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For instance, the presence of the bromine atom could potentially increase the compound’s density and boiling point compared to similar compounds without a bromine atom . The presence of the hydroxyl group could make the compound more polar and could also affect its solubility .科学的研究の応用

Antifungal Activity

N-(2-Bromo-phenyl)-2-hydroxy-benzamide and its derivatives exhibit significant antifungal activity. Derivatives of this compound were tested against phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the common yeast Saccharomyces cerevisiae, demonstrating strong inhibition effects. The most potent compounds against F. oxysporum and S. sclerotiorum were identified as this compound and its specific derivatives (Ienascu et al., 2018).

Antimicrobial Activity

This compound, along with its related derivatives, was also explored for antimicrobial activity. In a study focusing on dental office sterilization, this compound derivatives showed activity against bacterial strains, with some compounds demonstrating specific effectiveness against S. pyogenes (Ienascu et al., 2019).

Anticancer Potential

Derivatives of this compound were synthesized and tested for their anticancer potential. These compounds showed promising activity against human lung cancer cell line A549. The study highlighted the significant inhibitory effect on cancer cell growth, suggesting the potential of these compounds as novel anticancer agents (Sulistyowaty et al., 2020).

Apoptotic Effects in Cancer Cells

In another study, various 2-hydroxy-N-(arylalkyl)benzamides, closely related to this compound, were prepared and evaluated for their ability to induce apoptosis in cancer cell lines. Some compounds showed significant cytotoxic activity, suggesting their potential as chemotherapeutic agents (Imramovský et al., 2013).

Melanoma Imaging and Therapy

This compound derivatives were also studied for their potential in melanoma imaging and therapy. The study reported high melanoma uptake of certain benzamide derivatives, indicating their potential utility in diagnostic imaging and possibly radionuclide therapy of melanoma (Eisenhut et al., 2000).

作用機序

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents involved in these reactions .

Mode of Action

N-(2-Bromo-phenyl)-2-hydroxy-benzamide is involved in palladium-catalyzed Heck/Suzuki cascade reactions . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex . This suggests that the compound interacts with its targets by participating in the formation of carbon-carbon bonds during these reactions .

Biochemical Pathways

Given its role in suzuki–miyaura coupling reactions , it can be inferred that it affects the pathways involving the formation of carbon-carbon bonds.

Result of Action

Its involvement in suzuki–miyaura coupling reactions suggests that it contributes to the formation of carbon-carbon bonds, which can have various effects depending on the specific context of the reaction.

Safety and Hazards

As with any chemical compound, handling “N-(2-Bromo-phenyl)-2-hydroxy-benzamide” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin . Therefore, it should be handled with care, using appropriate personal protective equipment .

将来の方向性

The potential applications of “N-(2-Bromo-phenyl)-2-hydroxy-benzamide” in various chemical reactions and syntheses make it an interesting compound for future research . Further studies could explore its reactivity in more detail, develop more efficient synthesis methods, and investigate its potential uses in the synthesis of other complex organic compounds .

特性

IUPAC Name |

N-(2-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVHVGDXYGUCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)